Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by a bromophenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C11H8BrN2O3, and its CAS number is 1053657-05-8. Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules, influencing cell signaling pathways and cellular metabolism.
The synthesis of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate typically involves several key steps:
The reaction conditions often include the use of solvents such as dimethylformamide and bases like diisopropylethylamine, particularly during the formation of intermediates. Microwave irradiation can be employed to enhance reaction rates and yields during cyclization steps . Industrial production methods typically scale these reactions using continuous flow reactors to optimize yield and purity, sometimes employing catalysts such as copper(I) or ruthenium(II) for efficiency.
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate features a five-membered isoxazole ring with a carboxylate ester group at the 3-position and a brominated phenyl group at the 5-position. The presence of the bromine atom significantly influences its reactivity and biological activity.
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
The mechanism of action for methyl 5-(2-bromophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological effects. This compound has been shown to act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to cell growth, differentiation, and apoptosis .
Relevant analyses such as thermal stability studies or spectroscopic characterization (e.g., infrared spectroscopy) can provide additional insights into its physical properties .
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
The construction of the isoxazole core in Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate predominantly relies on 1,3-dipolar cycloaddition reactions between nitrile oxides and dipolarophiles. Traditional metal-catalyzed approaches employ copper (Cu(I)), ruthenium (Ru(II)), or palladium (Pd) catalysts to facilitate the (3+2) cycloaddition between terminal alkynes and nitrile oxide precursors. These methods achieve excellent regioselectivity for the 3,5-disubstituted isoxazole pattern characteristic of our target compound, with yields typically ranging from 70-90% under optimized conditions. For instance, Pd-catalyzed Sonogashira coupling followed by cycloaddition with in situ-generated nitrile oxides provides efficient access to complex isoxazole frameworks [2] [4].
Despite their efficiency, metal-catalyzed methods face significant limitations including catalyst toxicity, difficulties in metal residue removal from pharmaceutical intermediates, and high costs associated with precious metals. These drawbacks have spurred the development of metal-free alternatives that maintain synthetic efficiency while addressing environmental and purification concerns. Modern approaches utilize optimized solvent systems (e.g., triethylamine/toluene or sodium carbonate/water) and microwave irradiation to promote cycloaddition without metals. Metal-free conditions achieve comparable yields (75-85%) for isoxazole formation while eliminating concerns about transition metal contamination in biologically targeted compounds. The choice between metal-catalyzed and metal-free routes depends on substrate compatibility, required throughput, and downstream application constraints [2] [9].
Table 1: Cycloaddition Approaches for Isoxazole Ring Formation
Strategy | Catalyst System | Key Advantages | Yield Range | Limitations |
---|---|---|---|---|
Metal-Catalyzed | Cu(I), Ru(II), Pd complexes | High regioselectivity, Broad substrate scope | 70-90% | Metal contamination, Toxicity issues, High cost |
Metal-Free | TEA/Toluene, Na₂CO₃/H₂O | Eco-friendly, Simplified purification | 75-85% | Longer reaction times, Substrate sensitivity |
Oxime derivatives serve as pivotal precursors for constructing the isoxazole ring system via dehydration-cyclization pathways. The synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate exemplifies this approach through the hydroxylamine-mediated cyclization of 1,3-dicarbonyl intermediates. A representative synthesis begins with methyl 2,4-dioxo-4-(2-bromophenyl)butanoate, which undergoes efficient ring closure when treated with hydroxylamine hydrochloride in methanol under reflux conditions. This transformation proceeds through a concerted condensation-cyclization mechanism where the oxime functionality attacks the β-dicarbonyl system, followed by dehydration to form the aromatic heterocycle [8].
Optimization studies reveal that solvent selection critically influences reaction efficiency and purity. Anhydrous methanol provides superior results compared to ethanol or aqueous mixtures due to enhanced substrate solubility and minimized hydrolysis of the methyl ester functionality. Maintaining a slight excess of hydroxylamine hydrochloride (1.5 equiv) drives the reaction to completion within 90 minutes, yielding the target isoxazole carboxylate in 87% isolated yield after straightforward filtration and washing. This method demonstrates excellent functional group tolerance for electron-donating and electron-withdrawing substituents on the phenyl ring, making it particularly valuable for generating structural analogs. The operational simplicity, minimal purification requirements, and avoidance of sensitive catalysts contribute to this method's utility in medicinal chemistry applications where rapid scaffold generation is essential [8] [9].
Solid-phase synthesis (SPS) techniques have revolutionized the generation of structurally diverse isoxazole libraries, including derivatives of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. These approaches leverage the advantages of polymer-supported intermediates to enable multi-step transformations with simplified purification and combinatorial potential. Two principal strategies dominate the solid-phase synthesis of functionalized isoxazoles: (1) cycloadditions on resin-bound alkynes and (2) post-cyclization functionalization of immobilized isoxazole cores [3] [10].
The Rink amide resin methodology exemplifies the first approach. After coupling 3-hydroxybenzoic acid to the resin using EDC·HCl (91% yield), bromomethyl ketones are introduced via nucleophilic substitution under microwave irradiation. Subsequent treatment with DMF-DMA forms polymer-bound enaminoketones, which undergo cyclization with hydroxylamine hydrochloride to yield isoxazole derivatives. Cleavage from the resin with TFA/dichloromethane provides final products in 50-70% overall yield. This approach facilitates the incorporation of diverse substituents at the isoxazole 5-position through variation of the bromomethyl ketone input [3].
An alternative tea-bag approach employs carboxylic acid-functionalized resins coupled with propargyl bromide to generate solid-supported alkynes. These undergo 1,3-dipolar cycloaddition with nitrile oxides generated in situ from N-hydroxybenzimidoyl chlorides, producing resin-bound isoxazoles with excellent regiocontrol. Final cleavage with anhydrous HF at 0°C liberates the desired products. This method achieves remarkable structural diversity through combinatorial pairing of various carboxylic acids and N-hydroxybenzimidoyl chloride derivatives, enabling efficient exploration of structure-activity relationships in drug discovery programs [3] [10].
Table 2: Solid-Phase Synthesis Approaches for Isoxazole Derivatives
Resin Type | Key Transformation | Diversity Introduction Point | Cleavage Condition | Overall Yield |
---|---|---|---|---|
Rink Amide | Enaminoketone cyclization | Bromomethyl ketones | 50% TFA/DCM | 50-70% |
Carboxylic Acid-Functionalized | Cycloaddition with nitrile oxides | Carboxylic acids, Hydroxyimidoyl chlorides | Anhydrous HF, 0°C | 60-75% |
Suzuki-Miyaura cross-coupling represents a cornerstone for introducing structural diversity at the 5-position of isoxazole scaffolds. Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate serves as an ideal coupling partner due to the excellent reactivity of the aryl bromide moiety. Optimization studies for analogous isoxazole systems have identified Pd(PPh₃)₄ as the superior catalyst when combined with microwave irradiation at 150°C in dioxane. This system achieves coupling yields exceeding 78% within 60 minutes, significantly outperforming alternative palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. The reaction tolerates diverse boronic acids bearing electron-donating, electron-withdrawing, and sterically demanding substituents, enabling rapid exploration of structure-activity relationships [4] [7].
Mitsunobu reactions provide powerful methodology for functional group interconversion at the isoxazole carboxylate position. The methyl ester of our target compound undergoes efficient ester-to-ester transformation via activation with triphenylphosphine and diethyl azodicarboxylate (DEAD). When reacted with substituted phenols, this one-pot procedure achieves inversion of configuration at chiral centers and provides access to diverse ester derivatives without racemization. This approach proves particularly valuable in prodrug development where lipophilicity modulation is required. Additionally, Mitsunobu chemistry facilitates the synthesis of key intermediates like N-Boc-protected pyrroles for further derivatization, as demonstrated in RORγt inhibitor programs where such intermediates undergo efficient reductive amination to yield biologically active compounds [5] [7].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8